molecular formula C10H12N2O2 B13346627 (R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13346627
M. Wt: 192.21 g/mol
InChI Key: ASDSSALPMXLNCA-SNVBAGLBSA-N
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Description

®-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitro group attached to a tetrahydronaphthalene ring, which is further substituted with an amine group. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the nitration of a suitable precursor, followed by reduction and amination steps. One common method starts with the nitration of 1,2,3,4-tetrahydronaphthalene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to catalytic hydrogenation to reduce the nitro group to an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

®-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine (without stereochemistry): Lacks the specific ® configuration.

    7-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.

    1-Amino-2,3,4,5-tetrahydronaphthalene: Lacks the nitro group.

Uniqueness: ®-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both nitro and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(1R)-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12N2O2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h4-6,10H,1-3,11H2/t10-/m1/s1

InChI Key

ASDSSALPMXLNCA-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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